

Application Notes and Protocols for In Vivo Delivery of STRIP1

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Compound of Interest

Compound Name: StRIP16

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These application notes provide a comprehensive overview and detailed protocols for the in vivo delivery of Striatin-interacting protein 1 (STRIP1), a core component of the Striatin-interacting Phosphatase and Kinase (STRIPAK) complex. The STRIPAK complex is a crucial regulator of numerous cellular processes, including signal transduction, cell migration, and cytoskeletal organization.[1][2][3] Dysregulation of STRIP1 has been implicated in various pathologies, including cancer and neurodegenerative diseases, making it a significant target for therapeutic intervention.[3]

This document outlines two primary methodologies for the in vivo delivery of STRIP1: viral vector-mediated gene delivery and non-viral nanoparticle-based protein delivery. Each section includes detailed protocols, data summaries, and workflow diagrams to guide researchers in designing and executing their in vivo experiments.

Viral Vector-Mediated Gene Delivery of STRIP1

Viral vectors are efficient vehicles for introducing genetic material into cells in vivo, enabling long-term expression of a target protein.[4] Adeno-associated viruses (AAVs) are a popular choice due to their low immunogenicity and ability to transduce a wide range of dividing and non-dividing cells.[5][6] This section details the use of AAVs for delivering the STRIP1 gene to target tissues.

Application Notes

AAV-mediated delivery of the STRIP1 gene is suitable for studies requiring sustained protein expression in specific tissues. The choice of AAV serotype is critical for achieving desired tissue tropism. For instance, AAV9 has been shown to have broad tropism, including muscle and brain tissues, while other serotypes can be selected for more targeted delivery. This approach is particularly relevant for loss-of-function rescue experiments in STRIP1 knockout models or for investigating the long-term effects of STRIP1 overexpression.

Experimental Protocol: AAV-STRIP1 Production and In Vivo Administration

This protocol outlines the steps for producing AAV vectors encoding STRIP1 and their subsequent administration into a mouse model.

Materials:

- HEK293T cells
- AAV packaging plasmids (pAAV-Helper, pAAV-Rep/Cap)
- pAAV-CMV-STRIP1-GFP (or other promoter and tag)
- Transfection reagent (e.g., PEI)
- Cell culture reagents (DMEM, FBS, penicillin-streptomycin)
- Opti-MEM
- Benzonase nuclease
- Iodixanol or Cesium Chloride for gradient ultracentrifugation
- Syringes and needles for injection
- Anesthesia (e.g., isoflurane)
- Stereotaxic apparatus (for brain injections)

Procedure:

- **AAV Vector Production:**

1. Plate HEK293T cells and grow to 70-80% confluency.
2. Prepare the transfection mix by combining the pAAV-CMV-STRIP1-GFP plasmid, pAAV-Helper, and pAAV-Rep/Cap plasmids in Opti-MEM.
3. Add the transfection reagent to the plasmid mix, incubate, and then add to the HEK293T cells.
4. Incubate for 48-72 hours.
5. Harvest the cells and the supernatant. Lyse the cells to release the viral particles.
6. Treat the lysate with Benzonase to digest unpackaged DNA.
7. Purify the AAV particles using an iodixanol or cesium chloride density gradient ultracentrifugation.
8. Collect and concentrate the purified AAV-STRIP1 vector.
9. Titer the AAV vector using qPCR to determine the genomic copies per milliliter (GC/mL).

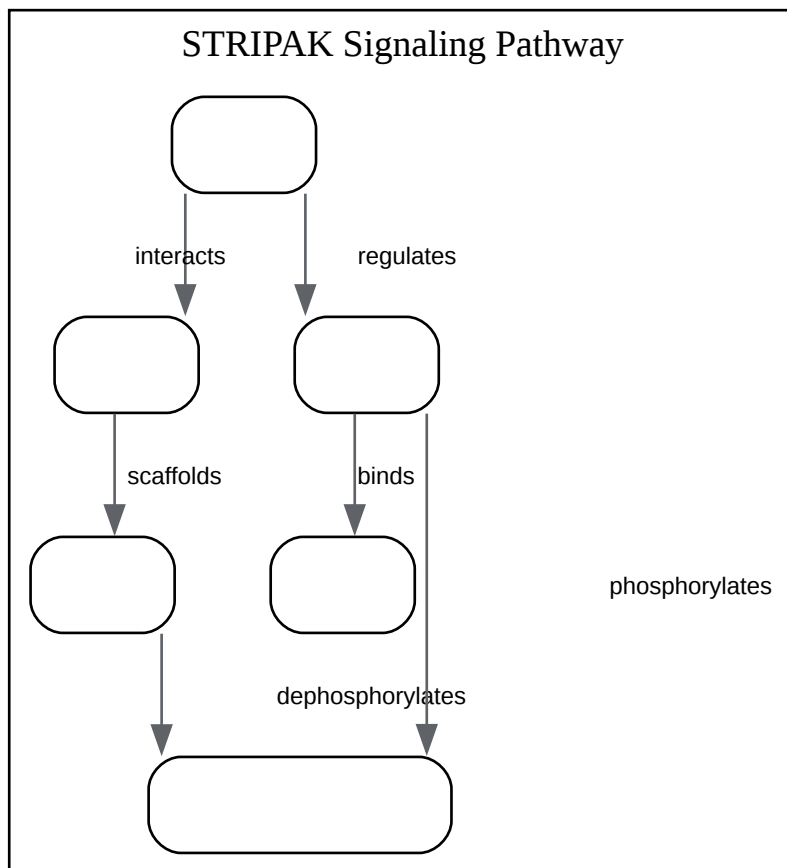
- **In Vivo Administration (Intravenous Injection):**

1. Anesthetize the animal model (e.g., mouse).
2. Dilute the AAV-STRIP1 vector to the desired concentration in sterile PBS.
3. Inject a defined volume (e.g., 100 μ L) of the AAV solution into the tail vein.
4. Monitor the animal for recovery.
5. Allow 2-4 weeks for transgene expression to become robust before proceeding with downstream analysis.

Quantitative Data Summary

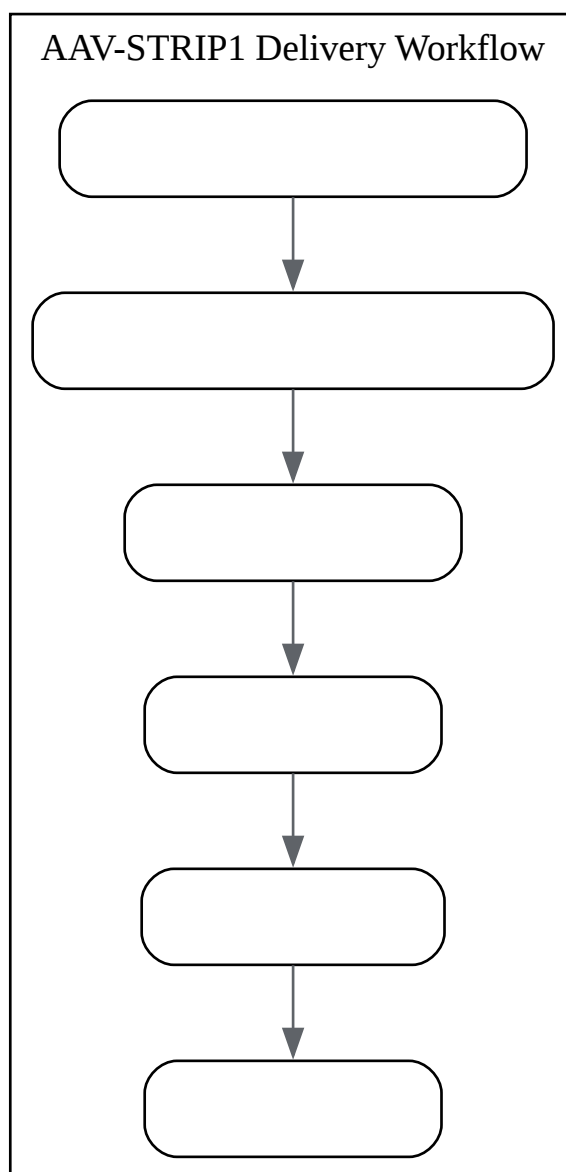
Parameter	Viral Vector (AAV)	Reference
Delivery Method	Intravenous, Intracranial	[7][8]
Typical Titer	1×10^{12} - 1×10^{13} GC/mL	[8]
In Vivo Dose	1×10^{11} - 1×10^{12} GC/animal	[8]
Transduction Efficiency	Varies by serotype and target tissue (e.g., >50% in hepatocytes for AAV8)	[7]
Time to Peak Expression	2 - 4 weeks	[7]
Duration of Expression	Long-term (months to years)	[5]

Diagrams



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Caption: STRIPAK complex signaling pathway.

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Caption: AAV-mediated STRIP1 gene delivery workflow.

Non-Viral Nanoparticle-Mediated Protein Delivery of STRIP1

Non-viral delivery methods, such as the use of polymeric nanoparticles, offer a safer alternative to viral vectors by avoiding potential immunogenicity and insertional mutagenesis.[9] This approach allows for the direct delivery of the STRIP1 protein, enabling studies on its acute effects without the delay associated with gene expression.

Application Notes

Nanoparticle-mediated delivery is ideal for transiently introducing functional STRIP1 protein into target cells in vivo. This method is advantageous for studying the immediate impact of STRIP1 on cellular signaling and for therapeutic applications where short-term protein activity is desired. The surface of nanoparticles can be functionalized with targeting ligands to enhance accumulation in specific tissues.

Experimental Protocol: STRIP1-Loaded Nanoparticle Formulation and In Vivo Administration

This protocol describes the formulation of STRIP1-loaded polymeric nanoparticles and their administration.

Materials:

- Recombinant STRIP1 protein
- Biodegradable polymer (e.g., PLGA)
- Solvents (e.g., dichloromethane, acetone)
- Surfactant (e.g., polyvinyl alcohol - PVA)
- Homogenizer or sonicator
- Centrifuge
- Lyophilizer
- Syringes and needles for injection
- Anesthesia

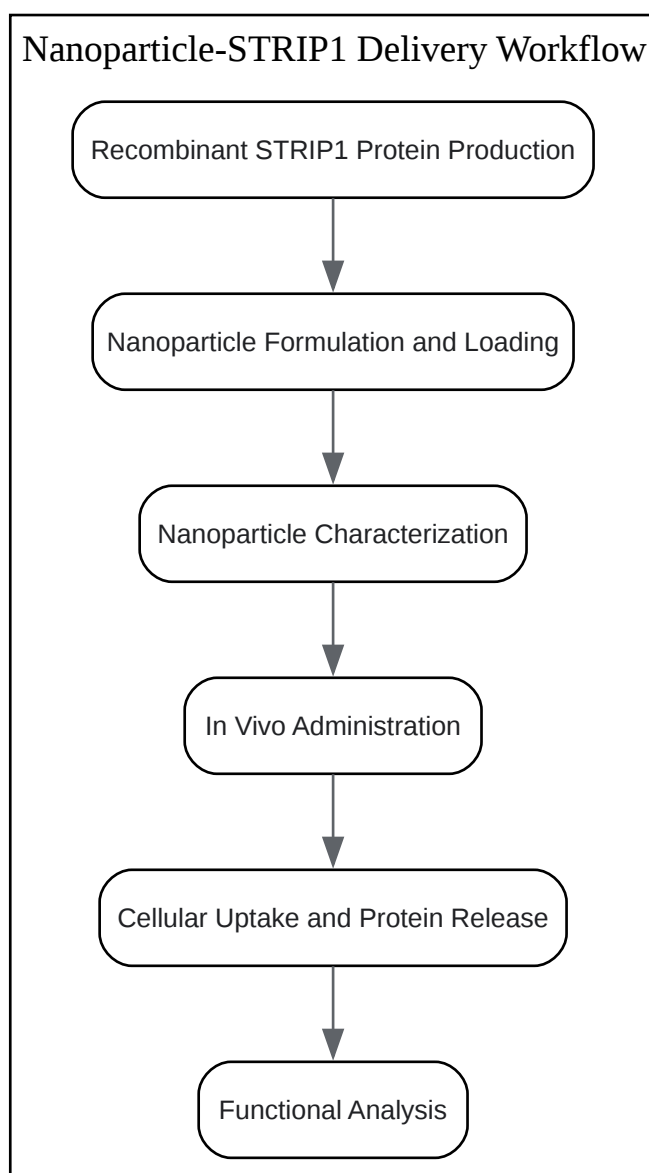
Procedure:

- **Nanoparticle Formulation (Double Emulsion Solvent Evaporation):**
 1. Dissolve the recombinant STRIP1 protein in an aqueous solution.
 2. Dissolve the PLGA polymer in an organic solvent (e.g., dichloromethane).
 3. Create a primary water-in-oil (w/o) emulsion by homogenizing or sonicating the STRIP1 aqueous solution with the PLGA organic solution.
 4. Create a secondary water-in-oil-in-water (w/o/w) emulsion by adding the primary emulsion to a larger volume of aqueous surfactant solution (e.g., PVA) and homogenizing.
 5. Stir the double emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
 6. Wash the nanoparticles by centrifugation and resuspension in deionized water to remove excess surfactant and unencapsulated protein.
 7. Lyophilize the nanoparticles for long-term storage or resuspend in sterile PBS for immediate use.
 8. Characterize the nanoparticles for size, zeta potential, and protein loading efficiency.
- **In Vivo Administration (Intraperitoneal Injection):**
 1. Anesthetize the animal model.
 2. Resuspend the STRIP1-loaded nanoparticles in sterile PBS to the desired concentration.
 3. Inject a defined volume of the nanoparticle suspension into the peritoneal cavity.
 4. Monitor the animal for recovery.
 5. Analyze the effects at desired time points (e.g., 24, 48, 72 hours) post-injection.

Quantitative Data Summary

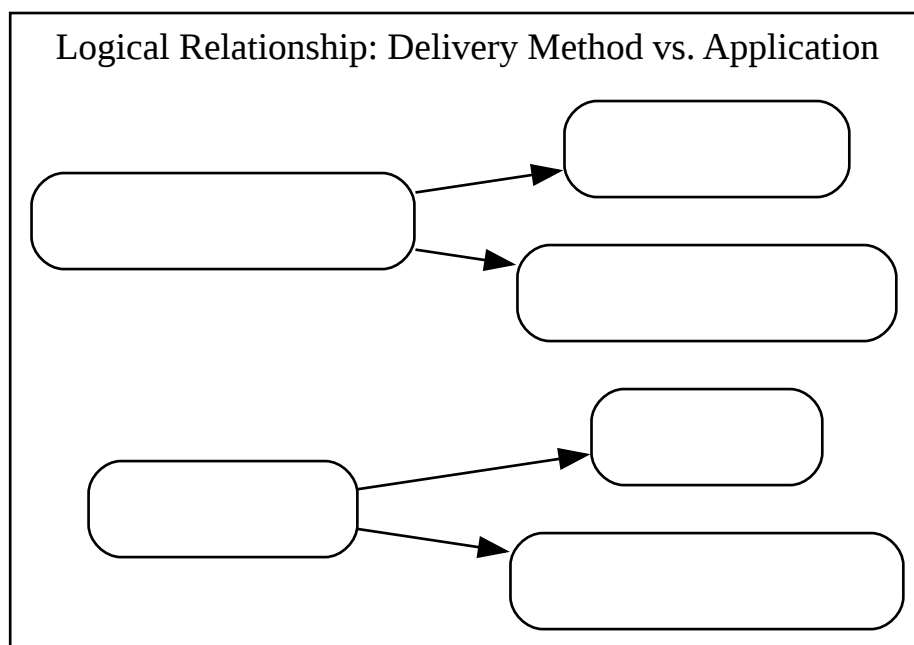
Parameter	Non-Viral Nanoparticles (PLGA)	Reference
Delivery Method	Intravenous, Intraperitoneal	[9] [10]
Particle Size	100 - 200 nm	[9]
Encapsulation Efficiency	50 - 80%	[9]
In Vivo Dose	1 - 10 mg protein/kg body weight	[11]
Time to Peak Effect	24 - 48 hours	[10]
Duration of Effect	Transient (days)	[10]

Diagrams



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Caption: Nanoparticle-mediated STRIP1 protein delivery workflow.



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Caption: Application logic for STRIP1 delivery methods.

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